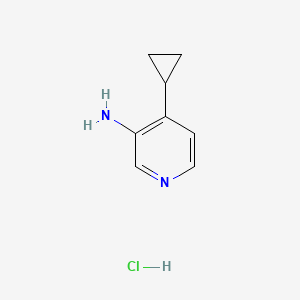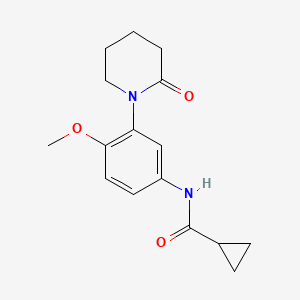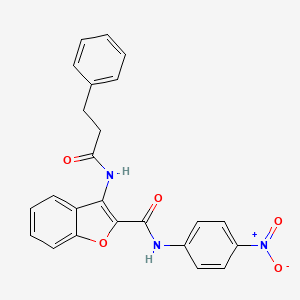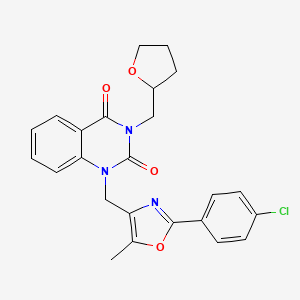![molecular formula C24H26N4O4S B2570459 N-(3-acetyl-10-methyl-6-{[2-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide CAS No. 902248-63-9](/img/structure/B2570459.png)
N-(3-acetyl-10-methyl-6-{[2-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-acetyl-10-methyl-6-{[2-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3’-indoline]-5-yl)acetamide” is a versatile material utilized in scientific research1. Its unique structure allows for diverse applications in various fields, including medicinal chemistry and drug development1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it is likely that it involves complex organic synthesis techniques and requires specialized knowledge in the field of organic chemistry.Molecular Structure Analysis
The molecular formula of this compound is C24H26N4O4S2. This indicates that it contains 24 carbon atoms, 26 hydrogen atoms, 4 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom2. The exact structure of this compound, including the arrangement of these atoms and the types of bonds between them, contributes to its unique properties and potential applications.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. However, given its complex structure, it is likely that it can participate in a variety of chemical reactions, depending on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The molecular weight of this compound is 466.562. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.科学的研究の応用
Pharmacological Research and Therapeutic Potential
Compounds with structural motifs similar to the specified chemical, such as 1,3,4-thiadiazoline derivatives, have been the subject of extensive pharmacological research. These studies have focused on various biological activities, including but not limited to antimicrobial, anti-inflammatory, and antitumor effects. For example, 1,3,4-thiadiazole derivatives are known for their wide range of pharmacological activities, possibly attributed to the toxophoric N2C2S moiety, which includes anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities (Mishra et al., 2015). Additionally, the modification of heterocyclic systems with triazole and thiadiazole fragments has shown promising results in bioorganic and medicinal chemistry, particularly in the development of analgesic and anti-inflammatory agents (Koval et al., 2022).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor potential of compounds containing 1,3,4-thiadiazole derivatives has been a particular focus, with research indicating that these compounds can serve as significant sources of new drug-like molecules with potential application in various diseases. The modification of these heterocyclic compounds has been aimed at enhancing their pharmacological profile and minimizing toxicity, thereby improving their therapeutic efficacy (Lelyukh, 2019).
Safety And Hazards
将来の方向性
The compound has potential for diverse applications in various fields, including medicinal chemistry and drug development1. However, the specific future directions for research and development involving this compound are not provided in the search results.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, it is recommended to refer to scientific literature or consult with a specialist in the field.
特性
IUPAC Name |
N-[4-acetyl-5'-methyl-2'-oxo-1'-[(2-propan-2-yloxyphenyl)methyl]spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-14(2)32-21-9-7-6-8-18(21)13-27-20-11-10-15(3)12-19(20)24(22(27)31)28(17(5)30)26-23(33-24)25-16(4)29/h6-12,14H,13H2,1-5H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTVELRZSYSIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CC4=CC=CC=C4OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetyl-10-methyl-6-{[2-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(15S)-10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2570376.png)
![3-((3-(4-ethylphenyl)-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2570379.png)
![1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2570380.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2570386.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2570388.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone](/img/no-structure.png)

![1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B2570392.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2570393.png)

![2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2570396.png)
![3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2570398.png)